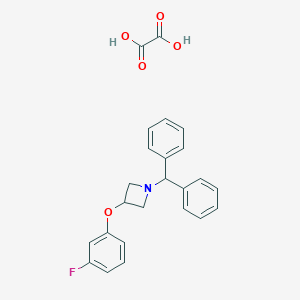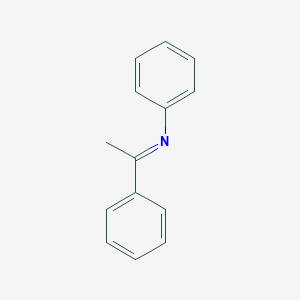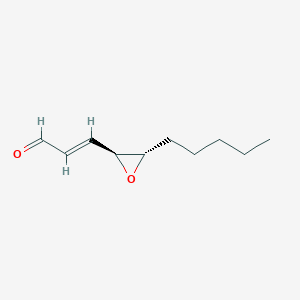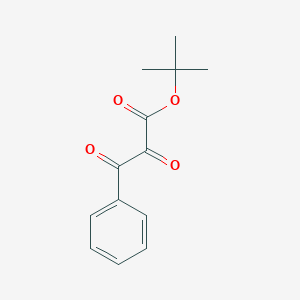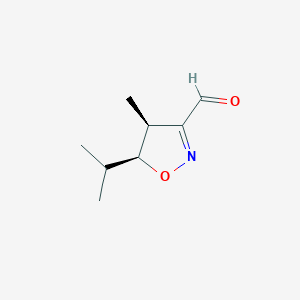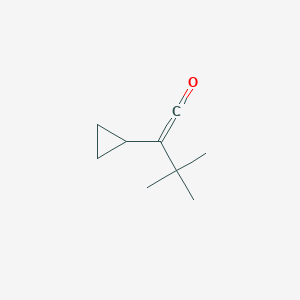
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is a chemical compound with the molecular formula C11H16O. It is commonly known as the cyclopropyl ketone and is widely used in scientific research due to its unique properties. This compound is synthesized using various methods, and its mechanism of action is well understood.
Mecanismo De Acción
The mechanism of action of 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is well understood. It acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of a covalent bond between the compound and the nucleophile. This mechanism has been used to develop new drugs and to study enzyme-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. This compound is also readily available and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI). One area of interest is the development of new drugs based on this compound and its derivatives. Another area of interest is the study of enzyme-catalyzed reactions using this compound as a substrate. Additionally, the development of new catalysts for chemical reactions using this compound as a starting material is an exciting area of research.
Conclusion
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is a unique chemical compound that has many scientific research applications. Its mechanism of action is well understood, and it has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are many future directions for its study. Overall, 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is an important compound in scientific research and has the potential to contribute to the development of new drugs and catalysts for chemical reactions.
Métodos De Síntesis
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is synthesized using a variety of methods, including the reaction of cyclopropylmethyl magnesium bromide with 3,3-dimethyl-2-buten-1-one. The reaction is carried out under anhydrous conditions, and the product is purified using standard techniques. Other methods include the reaction of cyclopropylmethyl chloride with 3,3-dimethyl-2-buten-1-ol and the reaction of cyclopropylmethyl lithium with 3,3-dimethyl-2-butenal.
Aplicaciones Científicas De Investigación
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, and its derivatives are used in the production of various pharmaceuticals. This compound is also used in the study of enzyme-catalyzed reactions and in the development of new catalysts for chemical reactions.
Propiedades
Número CAS |
133658-76-1 |
|---|---|
Nombre del producto |
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-9(2,3)8(6-10)7-4-5-7/h7H,4-5H2,1-3H3 |
Clave InChI |
RRBXHKPHBIVLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=O)C1CC1 |
SMILES canónico |
CC(C)(C)C(=C=O)C1CC1 |
Sinónimos |
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
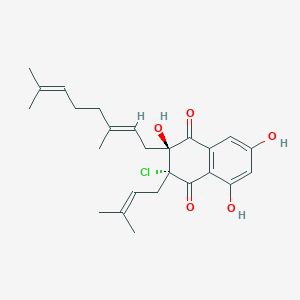
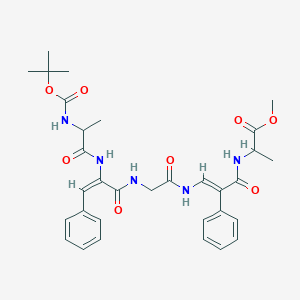
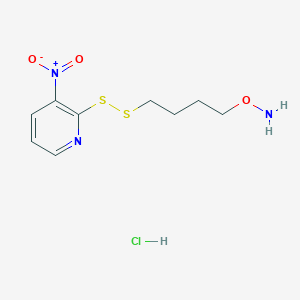
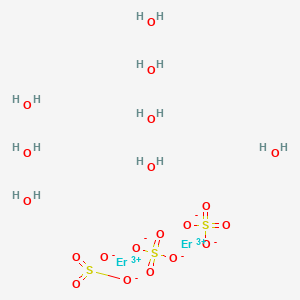
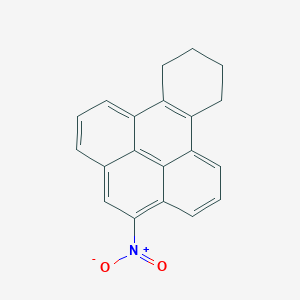
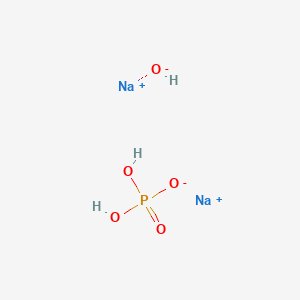
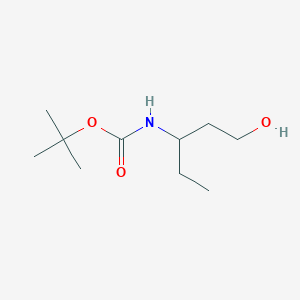
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
